3-Methylquinuclidin-3-amine hydrobromide
Overview
Description
3-Methylquinuclidin-3-amine hydrobromide (MQAH) is an organic compound that has found a variety of applications in scientific research. MQAH is a quinuclidine derivative, a class of heterocyclic compounds that are known for their wide range of biological activities. MQAH has been shown to have anticonvulsant, anti-inflammatory, and antioxidant properties, as well as potential applications in cancer research.
Scientific Research Applications
Catalyst for Synthesis of N-Methyl- and N-Alkylamines
3-Methylquinuclidin-3-amine hydrobromide is used as a precursor in the synthesis of N-Methyl- and N-Alkylamines, which are crucial in both academic research and industrial production. These compounds are extensively utilized in life-science molecules, highlighting their importance in regulating various biological activities. The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is a significant area of research, where 3-Methylquinuclidin-3-amine hydrobromide plays a vital role (Senthamarai et al., 2018).
CO2 Capture and Sequestration
The compound has been used to develop a new room-temperature ionic liquid incorporating a cation with an appended amine group. This innovative ionic liquid exhibits the capability to react reversibly with CO2, effectively sequestering the gas as a carbamate salt. The ionic liquid, notable for its efficiency in CO2 capture comparable to commercial amine sequestering reagents, presents advantages such as non-volatility and functional independence from water (Bates et al., 2002).
Enantioselective Synthesis
This compound contributes to the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, which are of pharmaceutical interest. The process involves the use of a tertiary amine-containing peptide as a catalyst, leading to the production of pharmaceutically relevant products with high enantioselectivity. These synthesis processes are significant due to their broad substrate scope and the retention of stereochemical information during subsequent transformations, which is essential in pharmaceutical applications (Diener et al., 2015).
properties
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.BrH/c1-8(9)6-10-4-2-7(8)3-5-10;/h7H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCPYYGLQAPIJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCC1CC2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinuclidin-3-amine hydrobromide | |
CAS RN |
2206608-01-5 | |
Record name | 1-Azabicyclo[2.2.2]octan-3-amine, 3-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2206608-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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